molecular formula C19H18ClN3OS B2951775 1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide CAS No. 1286707-22-9

1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide

Cat. No. B2951775
M. Wt: 371.88
InChI Key: GSUOOTJARURFMU-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide” appears to be a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, a 4-chlorophenethyl group, and an azetidine-3-carboxamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring and the attachment of the benzo[d]thiazol-2-yl and 4-chlorophenethyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a nitrogen-containing four-membered ring, could impart certain chemical properties to the molecule. The benzo[d]thiazol-2-yl and 4-chlorophenethyl groups could also influence the molecule’s behavior and reactivity.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The azetidine ring, for example, might be susceptible to ring-opening reactions. The benzo[d]thiazol-2-yl and 4-chlorophenethyl groups could also participate in various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to assess these aspects.


Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and possibly clinical trials if the compound shows promise as a drug.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have access to such information, I would be happy to help you interpret it.


properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-15-7-5-13(6-8-15)9-10-21-18(24)14-11-23(12-14)19-22-16-3-1-2-4-17(16)25-19/h1-8,14H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUOOTJARURFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide

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